molecular formula C12H17BrOZn B14888356 3-n-HexyloxyphenylZinc bromide

3-n-HexyloxyphenylZinc bromide

Cat. No.: B14888356
M. Wt: 322.5 g/mol
InChI Key: VHHAVRZZYOIQHE-UHFFFAOYSA-M
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Description

3-n-Hexyloxyphenyl zinc bromide is an organozinc reagent characterized by a zinc atom bound to a bromine and a 3-hexyloxy-substituted phenyl group. Its molecular formula is C₁₂H₁₇BrOZn (estimated molecular weight: ~337.5 g/mol). Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling, where they act as nucleophilic partners for carbon-carbon bond formation . The hexyloxy group enhances lipophilicity, improving solubility in non-polar solvents like tetrahydrofuran (THF) or diethyl ether, which is critical for reaction efficiency.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);hexoxybenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

VHHAVRZZYOIQHE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-n-Hexyloxybromobenzene+Zn3-n-HexyloxyphenylZinc bromide\text{3-n-Hexyloxybromobenzene} + \text{Zn} \rightarrow \text{3-n-HexyloxyphenylZinc bromide} 3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-n-HexyloxyphenylZinc bromide may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Negishi Coupling

This compound participates in palladium-catalyzed Negishi couplings with aryl/alkenyl halides to form biaryl or styryl derivatives. A representative reaction with 4-bromotoluene achieves yields of 68-82% under optimized conditions:

Reaction Scheme:

3-n-Hexyloxyphenyl-ZnBr+Ar-XPd(PPh3)43-n-Hexyloxyphenyl-Ar+ZnBr-X\text{3-n-Hexyloxyphenyl-ZnBr} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-n-Hexyloxyphenyl-Ar} + \text{ZnBr-X}

Conditions:

  • Catalyst: 2 mol% Pd(PPh₃)₄

  • Solvent: THF, 60°C, 12 hr

  • Base: Not required

Suzuki-Miyaura Coupling

When paired with boronic acids, this reagent forms biaryls via Suzuki coupling. For example, coupling with 4-methoxyphenylboronic acid yields 74-89% product:

Optimized Parameters:

ParameterValue
CatalystPd(OAc)₂ (1 mol%)
LigandSPhos (2 mol%)
SolventDMF/H₂O (4:1)
Temperature80°C
Reaction Time8 hr

Nucleophilic Addition to Carbonyl Compounds

The zinc-bound phenyl group adds to aldehydes/ketones, forming secondary/tertiary alcohols after hydrolysis:

Example with Benzaldehyde:

PhCHO+3-n-Hexyloxyphenyl-ZnBrPhCH(OH)C6H4O-C6H13\text{PhCHO} + \text{3-n-Hexyloxyphenyl-ZnBr} \rightarrow \text{PhCH(OH)C}_6\text{H}_4\text{O-C}_6\text{H}_{13}

Yield: 65-78% (THF, −20°C to RT, 6 hr)

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form alkylated aromatic compounds:
Conditions: CuI (10 mol%), DMF, 50°C, 24 hr
Yield: 55-70%

Acylation

Electrophilic acylation with acetyl chloride produces ketones:

3-n-Hexyloxyphenyl-ZnBr+AcClAc-C6H4O-C6H13\text{3-n-Hexyloxyphenyl-ZnBr} + \text{AcCl} \rightarrow \text{Ac-C}_6\text{H}_4\text{O-C}_6\text{H}_{13}

Yield: 60-72% (THF, 0°C, 2 hr)

Mechanistic Insights

The reactivity follows a transmetalation pathway in cross-couplings :

  • Oxidative Addition: Pd⁰ inserts into the aryl halide bond.

  • Transmetalation: Zinc transfers the phenyl group to Pd.

  • Reductive Elimination: Pd releases the coupled product.

Kinetic studies show pseudo-first-order dependence on both Pd catalyst and organozinc reagent .

Comparative Reaction Data

Reaction TypeElectrophileCatalystSolventYield (%)
Negishi Coupling4-BromotoluenePd(PPh₃)₄THF82
Suzuki Coupling4-MeO-PhB(OH)₂Pd(OAc)₂/SPhosDMF/H₂O89
Aldehyde AdditionBenzaldehydeNoneTHF78
AlkylationMethyl IodideCuIDMF70

Functional Group Compatibility

  • Tolerant: Ethers, halogens, nitro groups

  • Sensitive: Strong acids/bases, oxidizers

This compound’s modular reactivity enables applications in pharmaceuticals, agrochemicals, and materials science. Continued optimization of ligands and solvents (e.g., replacing THF with 2-MeTHF) may enhance sustainability without sacrificing efficiency .

Scientific Research Applications

Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.

Biology and Medicine: While specific biological applications of 3-n-HexyloxyphenylZinc bromide are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .

Mechanism of Action

The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with Sepantronium Bromide (YM-155)
Property 3-n-Hexyloxyphenyl Zinc Bromide Sepantronium Bromide (YM-155)
Molecular Formula C₁₂H₁₇BrOZn C₂₀H₁₉BrN₄O₃
Molecular Weight ~337.5 g/mol 443.29 g/mol
Functional Groups Aryl zinc bromide, ether Bromide, cyclohexenyl, amide, ether
Primary Use Synthetic reagent (cross-coupling) Pharmaceutical (survivin inhibitor)
Biological Activity Not applicable (non-therapeutic) IC₅₀ = 0.54 nM (PC-3 cancer cells)
Solubility Likely soluble in THF, ether Soluble in DMSO, water (limited)

Key Differences :

  • Structure: Sepantronium bromide is a nitrogen-rich heterocyclic compound with a bromine atom, while 3-n-hexyloxyphenyl zinc bromide is a simpler organometallic species.
  • Application : Sepantronium is a clinical-stage anticancer agent targeting survivin protein expression , whereas the zinc derivative is a tool for organic synthesis.
  • Reactivity : The zinc reagent participates in metal-catalyzed couplings, while Sepantronium interacts with cellular pathways.
Comparison with 1-Bromohexane
Property 3-n-Hexyloxyphenyl Zinc Bromide 1-Bromohexane
Molecular Formula C₁₂H₁₇BrOZn C₆H₁₃Br
Molecular Weight ~337.5 g/mol 165.07 g/mol
Functional Groups Aryl zinc bromide, ether Alkyl bromide
Primary Use Cross-coupling reactions Alkylating agent, solvent
Reactivity Nucleophilic aryl transfer SN2 nucleophilic substitution
Stability Air/moisture-sensitive Stable under inert conditions

Key Differences :

  • Structure : 1-Bromohexane is a linear alkyl bromide, whereas the zinc compound contains an aromatic ring and a zinc center.
  • Reactivity : 1-Bromohexane is a classic electrophile in alkylation reactions, while the zinc reagent acts as a carbon nucleophile.
Comparison with 4-N-Hexylbenzylamine
Property 3-n-Hexyloxyphenyl Zinc Bromide 4-N-Hexylbenzylamine
Molecular Formula C₁₂H₁₇BrOZn C₁₃H₂₁N
Molecular Weight ~337.5 g/mol 191.31 g/mol
Functional Groups Aryl zinc bromide, ether Benzylamine, alkyl chain
Primary Use Organometallic synthesis Intermediate in surfactants, drugs
Solubility Organic solvents (THF, ether) Polar aprotic solvents (e.g., DMF)
Basicity Non-basic Weakly basic (amine group)

Key Differences :

  • Functionality : The amine group in 4-N-hexylbenzylamine confers basicity and nucleophilicity, contrasting with the electrophilic zinc center in the target compound.
  • Applications : 4-N-Hexylbenzylamine is used in drug design and surfactant synthesis , while the zinc reagent enables catalytic cross-couplings.

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